Ramucirumab vs. Bevacizumab: Comparable PFS but Differential Hypertension Risk in EGFR-Mutated NSCLC
In a real-world observational study of EGFR-mutated metastatic NSCLC patients receiving first-line EGFR-TKI combination therapy, ramucirumab and bevacizumab demonstrated comparable efficacy with no statistically significant difference in median progression-free survival (PFS) [1]. However, a significant difference in the incidence of high-grade hypertension was observed, with ramucirumab-treated patients experiencing a higher rate (p = 0.0351) [1]. This suggests that while anti-angiogenic efficacy is similar, the safety profiles diverge, which may influence selection based on patient cardiovascular comorbidity profiles.
| Evidence Dimension | Progression-Free Survival (PFS) |
|---|---|
| Target Compound Data | Median PFS: 15.7 months |
| Comparator Or Baseline | Bevacizumab: Median PFS: 24.1 months |
| Quantified Difference | Hazard Ratio not reported; p = 0.454 (no significant difference) |
| Conditions | Real-world observational study; EGFR-mutated metastatic NSCLC; first-line EGFR-TKI combination therapy. |
Why This Matters
Procurement decisions in NSCLC may be driven by efficacy equivalence but safety differentiation; ramucirumab's higher hypertension risk requires proactive management protocols.
- [1] Bevacizumab versus Ramucirumab in EGFR-Mutated Metastatic Non-Small-Cell Lung Cancer Patients: A Real-World Observational Study. Cancers (Basel). 2023 Jan 19;15(3):642. doi: 10.3390/cancers15030642. PMID: 36765480; PMCID: PMC9913875. View Source
